molecular formula C20H21N5O4 B2964742 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea CAS No. 2034399-25-0

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea

Cat. No.: B2964742
CAS No.: 2034399-25-0
M. Wt: 395.419
InChI Key: JUZIKSMEBAKOQC-SHTZXODSSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea is a structurally complex small molecule featuring a benzodioxole moiety, a urea linker, a trans-cyclohexyl group, and a 3-cyanopyrazine substituent. The benzodioxole group is a common pharmacophore in medicinal chemistry, often associated with improved metabolic stability and binding affinity due to its electron-rich aromatic system . The urea linkage provides hydrogen-bonding capabilities, which are critical for interactions with biological targets such as enzymes or receptors. The trans-cyclohexyl group likely enhances rigidity and influences pharmacokinetic properties, while the 3-cyanopyrazine moiety may contribute to electronic effects or act as a bioisostere for heterocyclic systems in drug design.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c21-10-16-19(23-8-7-22-16)29-15-4-2-14(3-5-15)25-20(26)24-11-13-1-6-17-18(9-13)28-12-27-17/h1,6-9,14-15H,2-5,11-12H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZIKSMEBAKOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a cyanopyrazine group. Its molecular formula is C20H24N4O3, with a molecular weight of approximately 368.43 g/mol. The structural complexity is believed to contribute to its unique biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The urea functional group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Binding : The presence of the benzo[d][1,3]dioxole and cyanopyrazine groups suggests potential interactions with various receptors, including those involved in neuropharmacology and cancer therapy.

Anticancer Activity

Several studies have reported on the anticancer properties of related compounds. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures exhibited IC50 values ranging from 10 to 20 µM against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related benzo[d][1,3]dioxole derivatives has shown efficacy against Gram-positive and Gram-negative bacteria. For example, compounds with similar functional groups displayed minimum inhibitory concentrations (MICs) in the range of 5 to 50 µg/mL against common pathogens .

Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective effects. Studies have indicated that related compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress . This could have implications for treating neurodegenerative diseases.

Case Studies

  • Cytotoxicity Study : In a recent study involving the synthesis and evaluation of similar compounds, researchers found that derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines. The most potent derivative showed an IC50 value of 16.19 µM against HCT116 cells .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of benzo[d][1,3]dioxole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced antibacterial potency significantly .

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC Values
CytotoxicityHCT116 (Colon Cancer)16.19 µM
CytotoxicityMCF-7 (Breast Cancer)17.16 µM
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli20 µg/mL

Comparison with Similar Compounds

Key Observations :

  • The main compound’s urea linker distinguishes it from analogs with ketones (6g) or carboxamides (50).
  • Lower synthesis yields for thiazole derivatives (e.g., 27% for compound 50 ) suggest greater synthetic complexity compared to dihydropyrazoles (87% for 6g ).

Key Observations :

  • The antibacterial activity of compound 6g highlights the role of piperazine in enhancing bioavailability, a feature absent in the main compound.
  • The anticonvulsant dihydropyrazole (compound 1 ) suggests that benzodioxole derivatives can target neurological pathways, whereas the main compound’s urea and cyanopyrazine groups may favor kinase or metabolic targets.

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